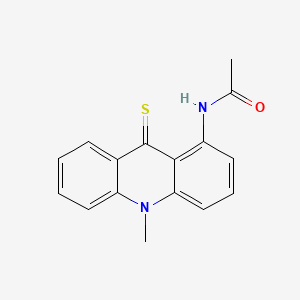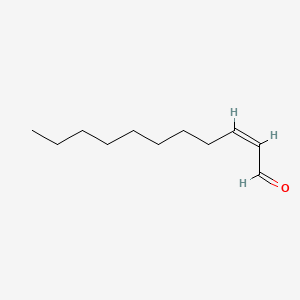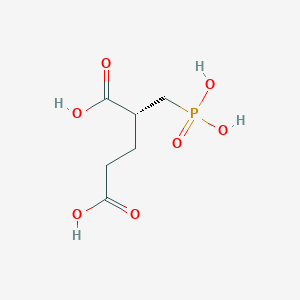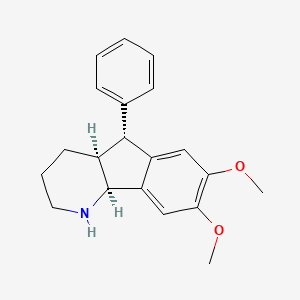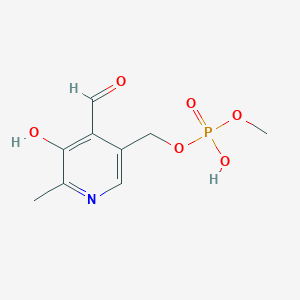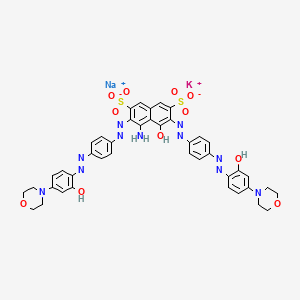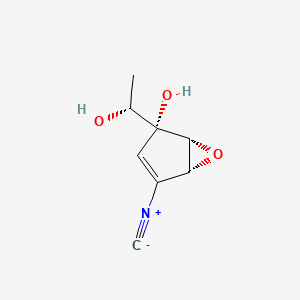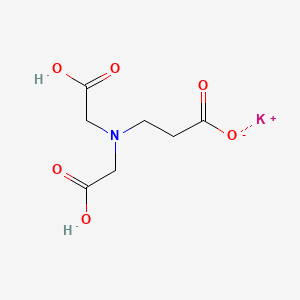
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N',N',N'',N''-hexaethyl-2,4,6-trioxo-N,N',N''-tris(phenylmethyl)-, tribromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, tribromide” is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes multiple ethyl and phenylmethyl groups, as well as a tribromide component.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, tribromide” typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.
Introduction of Ethyl and Phenylmethyl Groups: The ethyl and phenylmethyl groups can be introduced through alkylation reactions using suitable alkylating agents.
Tribromide Formation: The tribromide component can be introduced through bromination reactions using bromine or other brominating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions can replace specific groups within the compound with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science: It could be used in the development of advanced materials with unique properties.
Biology
Biological Probes: The compound may be used as a probe to study biological processes and interactions.
Drug Development: It could be investigated for potential therapeutic applications.
Medicine
Diagnostic Agents: The compound may be used in diagnostic assays and imaging techniques.
Therapeutic Agents: It could be explored for its potential as a therapeutic agent in treating various diseases.
Industry
Polymer Production: The compound may be used in the synthesis of polymers with specific properties.
Coatings and Adhesives: It could be used in the formulation of coatings and adhesives with enhanced performance.
Wirkmechanismus
The mechanism of action of “1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, tribromide” involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes.
Interacting with Receptors: It could bind to cellular receptors, modulating their activity.
Affecting Cellular Pathways: The compound may influence various cellular pathways, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Ethylated Triazines: Triazine compounds with ethyl groups.
Phenylmethyl Triazines: Triazine compounds with phenylmethyl groups.
Uniqueness
“1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, tribromide” is unique due to its specific combination of ethyl, phenylmethyl, and tribromide groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
132684-40-3 |
|---|---|
Molekularformel |
C42H63Br3N6O3 |
Molekulargewicht |
939.7 g/mol |
IUPAC-Name |
benzyl-[2-[3,5-bis[2-[benzyl(diethyl)azaniumyl]ethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl]-diethylazanium;tribromide |
InChI |
InChI=1S/C42H63N6O3.3BrH/c1-7-46(8-2,34-37-22-16-13-17-23-37)31-28-43-40(49)44(29-32-47(9-3,10-4)35-38-24-18-14-19-25-38)42(51)45(41(43)50)30-33-48(11-5,12-6)36-39-26-20-15-21-27-39;;;/h13-27H,7-12,28-36H2,1-6H3;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
OSJICJZTZZQMEI-UHFFFAOYSA-K |
Kanonische SMILES |
CC[N+](CC)(CCN1C(=O)N(C(=O)N(C1=O)CC[N+](CC)(CC)CC2=CC=CC=C2)CC[N+](CC)(CC)CC3=CC=CC=C3)CC4=CC=CC=C4.[Br-].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


